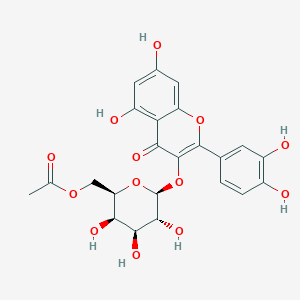

6''-Acetylhyperin

説明

特性

分子式 |

C23H22O13 |

|---|---|

分子量 |

506.4 g/mol |

IUPAC名 |

[(2R,3R,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate |

InChI |

InChI=1S/C23H22O13/c1-8(24)33-7-15-17(29)19(31)20(32)23(35-15)36-22-18(30)16-13(28)5-10(25)6-14(16)34-21(22)9-2-3-11(26)12(27)4-9/h2-6,15,17,19-20,23,25-29,31-32H,7H2,1H3/t15-,17+,19+,20-,23+/m1/s1 |

InChIキー |

IGLUNMMNDNWZOA-QZGPLKIZSA-N |

異性体SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |

正規SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |

製品の起源 |

United States |

Foundational & Exploratory

Unveiling the Botanical Origins of 6''-Acetylhyperin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural sources of 6''-Acetylhyperin, a significant acetylated flavonoid. The document outlines the known botanical origins, biosynthesis, and detailed methodologies for extraction and isolation, designed to support research and development in the pharmaceutical and nutraceutical industries.

Natural Sources of this compound and Its Derivatives

This compound and its related compound, this compound 7-rhamnoside, have been identified in a select number of plant species. While the presence of these compounds is documented, quantitative data on their concentrations in these natural sources remain limited in publicly available scientific literature. The primary known sources are summarized in the table below.

| Compound Name | Synonym | Plant Source | Family | Plant Part |

| This compound | Quercetin 3-O-(6''-O-acetyl)-beta-d-galactopyranoside | Nymphaea odorata (American White Waterlily) | Nymphaeaceae | Not specified |

| This compound 7-rhamnoside | - | Vicia faba (Broad Bean) | Fabaceae | Leaves[1] |

| This compound 7-rhamnoside | - | Bryophyllum pinnatum (Cathedral Bells) | Crassulaceae | Leaves[2] |

Biosynthesis of this compound

The biosynthesis of this compound is hypothesized to follow the general flavonoid biosynthetic pathway, a well-established route for the synthesis of a wide array of plant secondary metabolites. This pathway begins with precursors from the shikimate and acetate pathways and proceeds through a series of enzymatic reactions to produce the core flavonoid structure, which is then further modified by glycosylation and acetylation to yield this compound.

References

6''-Acetylhyperin: A Technical Overview of its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

6''-Acetylhyperin, a naturally occurring flavonoid glycoside, belongs to the flavonol subclass. It is structurally identified as quercetin 3-O-(6''-O-acetyl)-β-D-galactopyranoside. The presence of an acetyl group on the galactose moiety distinguishes it from its well-known precursor, hyperin (quercetin 3-O-β-D-galactoside), and this modification is thought to influence its biological activity and pharmacokinetic properties. This technical guide provides a comprehensive overview of the history of its discovery and isolation, detailed experimental protocols, and a summary of its known biological context.

Discovery and Natural Occurrence

The first documented isolation of this compound was reported in 2003 by Zhang and colleagues from the ethanol extract of the leaves of the American white water lily, Nymphaea odorata[1][2]. In this study, the compound was identified as quercetin 3-O-(6''-O-acetyl)-β-D-galactopyranoside through spectroscopic analysis. While this remains the primary documented source, a related compound, 6"-Acetylhyperin-7-rhamnoside, has been identified in Kalanchoe pinnata.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Source |

| Chemical Formula | C₂₃H₂₂O₁₃ | N/A |

| Molecular Weight | 506.41 g/mol | N/A |

| CAS Number | 72659-75-7 | N/A |

| Appearance | Yellow Powder | [3] |

| Solubility | Soluble in DMSO and Methanol. Sparingly soluble in water. | [3] |

Experimental Protocols

While the full experimental details from the original 2003 publication by Zhang et al. were not accessible for this review, a general methodology for the isolation of flavonoid glycosides from plant sources, including Nymphaea species, can be outlined. This protocol is based on established phytochemical techniques.

General Isolation Workflow

Caption: Generalized workflow for the isolation of this compound.

-

Extraction: The dried and powdered leaves of Nymphaea odorata are extracted with ethanol at room temperature or under reflux. This process is repeated multiple times to ensure exhaustive extraction of the plant material.

-

Fractionation: The resulting crude ethanol extract is then subjected to solvent-solvent partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Flavonoid glycosides are typically enriched in the more polar fractions like ethyl acetate and n-butanol.

-

Chromatographic Purification: The enriched fraction is then subjected to column chromatography. Sephadex LH-20 is a common stationary phase for the separation of flavonoids[4]. A step-gradient elution with solvents such as methanol-water or chloroform-methanol is employed to separate the different flavonoid components.

-

Final Purification: Fractions containing the target compound, as identified by thin-layer chromatography (TLC), are pooled and subjected to further purification using techniques like preparative high-performance liquid chromatography (HPLC) to yield the pure this compound.

Structure Elucidation

The structure of the isolated compound is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To identify the proton and carbon framework of the molecule.

-

2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and confirm the structure.

-

UV-Vis Spectroscopy: To observe the characteristic absorption bands of the flavonoid chromophore.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Spectroscopic Data

Table of Expected Spectroscopic Data for this compound

| Data Type | Expected Characteristics |

| ¹H NMR | Signals for the quercetin aglycone (aromatic protons), an anomeric proton of the galactose moiety, other sugar protons, and a singlet for the acetyl group methyl protons (around δ 2.0 ppm). The H-6'' protons of the galactose unit would be shifted downfield compared to the non-acetylated hyperin. |

| ¹³C NMR | Resonances for the 15 carbons of the quercetin skeleton, 6 carbons of the galactose moiety, and the methyl and carbonyl carbons of the acetyl group. The C-6'' of the galactose would show a downfield shift, and the C-5'' would show an upfield shift upon acetylation. |

| MS (ESI) | A molecular ion peak corresponding to the exact mass of C₂₃H₂₂O₁₃. |

| UV (in MeOH) | Two major absorption bands, typically around 250-270 nm (Band II) and 350-370 nm (Band I), characteristic of the flavonol skeleton. |

Biological Activity and Signaling Pathways

Specific biological activities and signaling pathway interactions for this compound are not extensively documented. However, based on studies of other acetylated flavonoid glycosides and the parent compound quercetin, several potential areas of biological relevance can be inferred.

Acylated flavonoids have been reported to exhibit a range of biological effects, including antioxidant, anti-inflammatory, and enzyme inhibitory activities[5][6]. The acetylation of the sugar moiety can influence the molecule's lipophilicity, potentially affecting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.

Potential Signaling Pathway Involvement

Flavonoids, as a class, are known to interact with various cellular signaling pathways. While specific data for this compound is lacking, the following pathways are common targets for quercetin and its glycosides.

References

- 1. researchgate.net [researchgate.net]

- 2. Phenolic compounds from Nymphaea odorata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quercetin 3-O-(6''-acetyl-glucoside) | 54542-51-7 | Benchchem [benchchem.com]

- 4. Relationship between the Composition of Flavonoids and Flower Colors Variation in Tropical Water Lily (Nymphaea) Cultivars - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological Effects of Natural Acylated Flavonoids | Encyclopedia MDPI [encyclopedia.pub]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide on 6''-Acetylhyperin 7-rhamnoside

This technical guide provides a comprehensive overview of the physical and chemical properties of 6''-Acetylhyperin 7-rhamnoside, a flavonoid glycoside found in various plant species. The information is intended for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

Initial database searches for "this compound" revealed conflicting information regarding its molecular formula and weight. Further investigation has clarified that the correct chemical name for the compound of interest is This compound 7-rhamnoside , which is synonymous with Quercetin 3-O-(6''-acetyl-galactoside) 7-O-rhamnoside . The core structure consists of a quercetin aglycone linked to a 6''-acetylated galactoside moiety at the 3-OH position and a rhamnosyl group at the 7-OH position.[1]

The previously noted discrepancies likely arose from entries for a related compound, possibly this compound (Quercetin 3-O-(6''-acetyl-galactoside)), which lacks the rhamnoside group. For the purpose of this guide, all information pertains to the rhamnoside-containing structure.

Table 1: Chemical Identification of this compound 7-rhamnoside

| Identifier | Value |

| Systematic Name | (2R,3R,4S,5R,6S)-6-[[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyl-oxan-2-yl]oxy-chromen-3-yl]oxy]-3,4,5-trihydroxy-oxan-2-yl]methyl acetate |

| Synonyms | Quercetin 3-O-(6''-acetyl-galactoside) 7-O-rhamnoside |

| Molecular Formula | C29H32O17 |

| Molecular Weight | 652.56 g/mol |

| CAS Number | 124027-51-6 |

| Chemical Class | Flavonoid, Flavonol Glycoside |

Physicochemical Properties

Experimentally determined physicochemical data for this compound 7-rhamnoside is limited in the public domain. The following table summarizes available data, including computationally predicted values.

Table 2: Physicochemical Properties of this compound 7-rhamnoside

| Property | Value | Source |

| Appearance | Solid (predicted) | [2] |

| Water Solubility | 1.84 g/L (predicted) | FooDB |

| logP | 0.42 (predicted) | FooDB |

| pKa (strongest acidic) | 8.11 (predicted) | FooDB |

| pKa (strongest basic) | -3.6 (predicted) | FooDB |

| Polar Surface Area | 271.59 Ų (predicted) | FooDB |

| Hydrogen Bond Donors | 9 (predicted) | FooDB |

| Hydrogen Bond Acceptors | 16 (predicted) | FooDB |

| Rotatable Bond Count | 8 (predicted) | FooDB |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound 7-rhamnoside is not widely available. However, based on the known structure and data from analogous flavonoid glycosides, the expected spectral features are summarized below.

Table 3: Expected Spectroscopic Features of this compound 7-rhamnoside

| Technique | Expected Features |

| ¹H-NMR | Signals corresponding to the aromatic protons of the quercetin backbone, anomeric protons of the galactose and rhamnose units, and a characteristic singlet for the acetyl methyl group around δ 2.1 ppm.[1] |

| ¹³C-NMR | Resonances for the carbonyl carbon of the flavonoid C-ring, aromatic carbons, and carbons of the sugar moieties. |

| Mass Spectrometry (ESI-MS) | An expected [M+H]⁺ ion peak at m/z 653.16.[1] |

| UV-Vis Spectroscopy | Absorption maxima characteristic of the flavonol skeleton, typically showing two major bands (Band I and Band II). |

| Infrared (IR) Spectroscopy | Absorption bands corresponding to hydroxyl, carbonyl, aromatic C=C, and C-O stretching vibrations. |

Natural Occurrence

This compound 7-rhamnoside has been identified as a natural constituent in the following plant species:

Biological Activity and Potential Applications

As a member of the flavonoid class, this compound 7-rhamnoside is presumed to possess antioxidant and anti-inflammatory properties, which are common for this group of phytochemicals. However, specific in vitro or in vivo studies on this particular compound are not extensively reported in the available literature. Its presence in medicinal plants like Kalanchoe pinnata, which is used in traditional medicine for inflammatory conditions, suggests its potential contribution to the plant's therapeutic effects.[3]

Experimental Protocols (Representative)

Due to the lack of specific published protocols for this compound 7-rhamnoside, the following sections provide detailed, representative methodologies for the isolation, purification, and biological evaluation of flavonoid glycosides from plant sources.

Isolation and Purification of Flavonoid Glycosides

The following workflow outlines a general procedure for the extraction and isolation of flavonoid glycosides from plant material.

Protocol Details:

-

Extraction: Air-dried and powdered plant material (e.g., 1 kg) is macerated with 80% methanol (3 x 5 L) at room temperature for 72 hours. The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield the crude extract.

-

Fractionation: The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with n-hexane, ethyl acetate, and n-butanol. The fractions are concentrated, and the ethyl acetate and n-butanol fractions, which are typically rich in flavonoid glycosides, are selected for further purification.

-

Purification: The enriched fraction is subjected to column chromatography on Sephadex LH-20 with methanol as the eluent to remove phenolic polymers. Further separation is achieved by silica gel column chromatography using a gradient of chloroform and methanol. Final purification to obtain the pure compound is performed using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.

Antioxidant Activity Assays

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.

Protocol:

-

A 0.1 mM solution of DPPH in methanol is prepared.

-

Various concentrations of the test compound (this compound 7-rhamnoside) are prepared in methanol.

-

In a 96-well plate, 100 µL of each concentration of the test compound is added to 100 µL of the DPPH solution.

-

The plate is incubated in the dark at room temperature for 30 minutes.

-

The absorbance is measured at 517 nm using a microplate reader.

-

Ascorbic acid or Trolox is used as a positive control.

-

The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

This assay is based on the reduction of the Fe³⁺-TPTZ (2,4,6-tripyridyl-s-triazine) complex to its ferrous form, which has an intense blue color.

Protocol:

-

The FRAP reagent is prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ solution in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.

-

The reagent is warmed to 37°C before use.

-

10 µL of the test compound at various concentrations is mixed with 190 µL of the FRAP reagent in a 96-well plate.

-

The plate is incubated at 37°C for 10 minutes.

-

The absorbance is measured at 593 nm.

-

A standard curve is prepared using FeSO₄·7H₂O, and the results are expressed as µmol Fe(II) equivalents per gram of the compound.

Anti-inflammatory Activity Assay

This assay measures the inhibition of nitric oxide production, a key mediator in inflammation.

Protocol:

-

RAW 264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere overnight.

-

The cells are pre-treated with various concentrations of this compound 7-rhamnoside for 1 hour.

-

Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells, and the plate is incubated for 24 hours.

-

The amount of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.

-

50 µL of the supernatant is mixed with 50 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).

-

After 10 minutes of incubation at room temperature, the absorbance is measured at 540 nm.

-

The percentage of NO inhibition is calculated relative to the LPS-treated control group.

Potential Signaling Pathways

While no specific signaling pathways have been elucidated for this compound 7-rhamnoside, flavonoids are well-known to exert their anti-inflammatory effects by modulating key inflammatory pathways. One of the most important is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .

Pathway Description:

In response to inflammatory stimuli like LPS, the IKK complex is activated, which then phosphorylates the inhibitory protein IκBα. This phosphorylation leads to the ubiquitination and subsequent degradation of IκBα, releasing the NF-κB dimer. The active NF-κB then translocates to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, including those for iNOS (inducible nitric oxide synthase), COX-2 (cyclooxygenase-2), and various cytokines like TNF-α. Many flavonoids are known to inhibit this pathway at various points, including the activation of the IKK complex. It is plausible that this compound 7-rhamnoside could exert anti-inflammatory effects through a similar mechanism.

Conclusion

This compound 7-rhamnoside is a complex flavonoid glycoside with potential antioxidant and anti-inflammatory activities. This guide has clarified its chemical identity and compiled the available physicochemical and spectroscopic information. While specific experimental data on this compound is sparse, the provided representative protocols and potential mechanisms of action offer a solid foundation for future research. Further studies are warranted to isolate this compound in larger quantities, fully characterize its properties, and elucidate its specific biological functions and therapeutic potential.

References

6''-Acetylhyperin: A Technical Overview of Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

6''-Acetylhyperin, a naturally occurring flavonol glycoside, has been identified as a constituent of Nymphaea odorata, commonly known as the fragrant water lily. Its chemical structure, characterized by an acetyl group attached to the 6''-position of the galactose moiety of hyperin, suggests potential for a range of biological activities. This technical guide provides a comprehensive overview of the currently available scientific information regarding the biological effects of this compound, with a focus on quantitative data, experimental methodologies, and logical workflows.

Chemical and Physical Properties

-

IUPAC Name: 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2R)-2-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxy-4H-chromen-4-one

-

Molecular Formula: C₂₃H₂₂O₁₃

-

Molecular Weight: 506.41 g/mol

-

Alternative Names: Quercetin 3-O-(6''-O-acetyl)-β-d-galactopyranoside, Hyperin Acetate

Biological Activity Data

The publicly available data on the biological activity of this compound is currently limited. The primary reported activity is cytotoxicity against a murine macrophage cell line. Information regarding other potential activities such as anti-inflammatory, antioxidant, or specific enzyme inhibition is not extensively documented in peer-reviewed literature.

Table 1: Quantitative Biological Activity Data for this compound

| Biological Activity | Cell Line / Target | Assay | Result (IC₅₀) | Source |

| Cytotoxicity | J774.2 (murine macrophage) | Trypan Blue Exclusion | 61.32 μM | Commercial Vendor Data* |

*Note: This cytotoxicity data is reported by a commercial chemical supplier. Independent verification in peer-reviewed publications has not been established through the conducted literature search.

Experimental Protocols

Isolation of this compound from Nymphaea odorata

The isolation of this compound has been described as part of a broader phytochemical analysis of Nymphaea odorata. The general workflow involves solvent extraction followed by chromatographic separation.

Workflow for Isolation and Bioassay:

Caption: Workflow for the isolation and biological evaluation of this compound.

Detailed Steps:

-

Plant Material Preparation: Leaves of Nymphaea odorata are dried and finely powdered.

-

Extraction: The powdered plant material is subjected to percolation with a solvent such as 95% ethanol to obtain a crude extract.

-

Chromatographic Separation: The crude extract is then fractionated using silica gel column chromatography with a gradient elution system (e.g., chloroform-methanol).

-

Fraction Analysis: The collected fractions are analyzed by thin-layer chromatography (TLC) to group those with similar chemical profiles.

-

Bioassay-Guided Fractionation: Fractions are tested for biological activity (in the documented case, inhibition of fatty acid synthase) to guide the selection of fractions for further purification.

-

Isolation of Pure Compound: The bioactive fractions are subjected to further chromatographic purification steps, such as high-performance liquid chromatography (HPLC), to yield pure this compound.

-

Structure Elucidation: The chemical structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Cytotoxicity Assay (Trypan Blue Exclusion Method)

The following is a generalized protocol for determining cell viability using the trypan blue exclusion assay with the J774.2 macrophage cell line.

Materials:

-

J774.2 murine macrophage cell line

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

0.4% Trypan Blue solution

-

Hemocytometer and microscope

-

Microcentrifuge tubes

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

Procedure:

-

Cell Culture: J774.2 cells are cultured in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into multi-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of this compound (and a vehicle control, e.g., DMSO).

-

Incubation: The cells are incubated with the compound for a specified period (e.g., 72 hours).

-

Cell Harvesting: After incubation, the cells (both adherent and floating) are collected. Adherent cells are detached using a cell scraper or trypsin.

-

Cell Staining: A small aliquot of the cell suspension is mixed with an equal volume of 0.4% trypan blue solution and incubated for 1-2 minutes at room temperature.

-

Cell Counting: The stained cell suspension is loaded onto a hemocytometer. Both viable (unstained, bright) and non-viable (blue) cells are counted under a microscope.

-

Calculation of IC₅₀: The percentage of cell viability is calculated for each concentration of this compound. The IC₅₀ value, the concentration at which 50% of the cells are non-viable, is then determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanism of Action

As of the latest available data, there is no specific information in the peer-reviewed scientific literature detailing the signaling pathways modulated by this compound or its precise mechanism of action for the observed cytotoxicity. Flavonoids, as a class, are known to interact with a multitude of cellular targets and signaling cascades. However, without specific studies on this compound, any proposed mechanism would be speculative.

The evaluation of this compound in a fatty acid synthase (FAS) inhibition assay, as part of its initial isolation and characterization, did not yield significant inhibitory activity for this specific compound, although other compounds isolated in the same study showed marginal effects.

Logical Relationship Diagram:

Caption: Current understanding of this compound's biological evaluation.

Conclusion and Future Directions

This compound is a natural flavonoid whose biological activity profile is not yet well-characterized. The primary available data point to its cytotoxic effects on macrophage cells. However, the lack of extensive, independently verified studies on its biological activities, including anti-inflammatory, antioxidant, and anticancer properties, as well as its mechanism of action, highlights a significant gap in the current scientific knowledge.

Future research should focus on:

-

Independent verification of the cytotoxic activity of this compound and elucidation of the underlying mechanism (e.g., apoptosis, necrosis).

-

Screening for other potential biological activities, such as anti-inflammatory effects (given its cytotoxicity in macrophages) and antioxidant properties, which are common for flavonoids.

-

Investigation of its effects on specific cellular signaling pathways to identify its molecular targets.

Such studies will be crucial in determining the potential of this compound as a lead compound for drug development.

Unveiling the Therapeutic Potential of 6''-Acetylhyperin: A Technical Guide to its Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction: 6''-Acetylhyperin, a flavonoid glycoside, is a natural compound with burgeoning interest in the scientific community for its potential therapeutic applications. As a derivative of hyperin (quercetin-3-O-galactoside), it is postulated to possess significant anti-inflammatory and antioxidant properties. This technical guide provides an in-depth exploration of the plausible mechanisms of action of this compound, drawing from comprehensive studies on its parent compound and related flavonoids. Due to the limited direct research on this compound, this document extrapolates its functions based on the robust data available for hyperin, offering a foundational understanding for future research and drug development endeavors.

Core Mechanisms of Action: Anti-inflammatory and Antioxidant Pathways

The therapeutic potential of this compound is believed to be rooted in its ability to modulate key signaling pathways involved in inflammation and oxidative stress. The primary mechanisms include the downregulation of pro-inflammatory responses through the inhibition of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, and the direct scavenging of free radicals.

Anti-inflammatory Mechanism

The anti-inflammatory effects of compounds structurally related to this compound, such as hyperin, have been demonstrated to occur primarily through the suppression of the NF-κB and p38 MAPK signaling cascades in immune cells like macrophages and microglia.[1][2][3]

NF-κB Pathway Inhibition:

Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the activation of the NF-κB pathway.[2][4] This involves the degradation of the inhibitory protein IκBα, allowing the p65 subunit of NF-κB to translocate to the nucleus.[2][4] In the nucleus, p65 initiates the transcription of pro-inflammatory genes, leading to the production of cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as the enzyme inducible Nitric Oxide Synthase (iNOS), which produces nitric oxide (NO), a key inflammatory mediator.[1][2]

Hyperin has been shown to inhibit the degradation of IκBα, thereby preventing the nuclear translocation of p65 and subsequent transcription of these pro-inflammatory mediators.[2][4] It is highly probable that this compound shares this mechanism, effectively dampening the inflammatory response at a crucial regulatory point.

MAPK Pathway Modulation:

The MAPK signaling pathway, particularly the p38 cascade, is another critical regulator of inflammation.[1][3] Upon inflammatory stimulation, p38 MAPK is activated through phosphorylation. Activated p38 can, in turn, contribute to the activation of NF-κB and also regulate the stability and translation of pro-inflammatory messenger RNAs (mRNAs). Studies on hyperin indicate that it can attenuate the phosphorylation of p38, thus inhibiting this pro-inflammatory signaling route.[1][3]

Quantitative Data Summary

The following tables summarize the quantitative data on the anti-inflammatory and antioxidant activities of hyperin, the parent compound of this compound. These values provide a benchmark for the expected potency of this compound.

Table 1: Anti-inflammatory Activity of Hyperin

| Assay | Cell Line | Stimulant | Compound Concentration | Parameter Measured | Inhibition | Reference |

| Cytokine Production | Mouse Peritoneal Macrophages | Lipopolysaccharide (LPS) | 5 µM | TNF-α | 32.31 ± 2.8% | [2] |

| Cytokine Production | Mouse Peritoneal Macrophages | Lipopolysaccharide (LPS) | 5 µM | IL-6 | 41.31 ± 3.1% | [2] |

| Nitric Oxide Production | Mouse Peritoneal Macrophages | Lipopolysaccharide (LPS) | 5 µM | Nitric Oxide (NO) | 30.31 ± 4.1% | [2] |

| Nitric Oxide Production | BV2 Microglial Cells | Lipopolysaccharide (LPS) | Not Specified | Nitric Oxide (NO) | Significant Inhibition | [1] |

| Cytokine Production | BV2 Microglial Cells | Lipopolysaccharide (LPS) | Not Specified | IL-1β | Significant Inhibition | [1] |

| Cytokine Production | BV2 Microglial Cells | Lipopolysaccharide (LPS) | Not Specified | TNF-α | Significant Inhibition | [1] |

Table 2: Antioxidant Activity of Hyperin

| Assay | IC₅₀ (µg/mL) | Reference |

| ABTS Radical Scavenging | 3.54 ± 0.39 | [5] |

| DPPH Radical Scavenging | Not explicitly stated for hyperoside alone | [5] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in the investigation of this compound's mechanisms of action.

In Vitro Anti-inflammatory Activity Assay in Macrophages

This protocol is designed to assess the ability of a test compound to inhibit the production of pro-inflammatory mediators in LPS-stimulated macrophage cells.

1. Cell Culture and Seeding:

-

Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.[6]

-

Seed the cells in 96-well plates at a density of 2 × 10⁵ cells/well and allow them to adhere for 24 hours.[6]

2. Compound Treatment and Stimulation:

-

Pre-treat the cells with various non-toxic concentrations of this compound (or a reference compound like hyperin) for 1 to 4 hours.[6][7]

-

Subsequently, stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.[6][7]

3. Measurement of Nitric Oxide (NO) Production:

-

After a 24-hour incubation period with LPS, collect the cell culture supernatant.[6]

-

Determine the concentration of nitrite (a stable metabolite of NO) in the supernatant using the Griess reagent assay.[6][7] The absorbance is typically measured at 540 nm.[7]

4. Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6):

-

Collect the cell culture supernatant as described above.

-

Quantify the levels of TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

5. Western Blot Analysis for Signaling Proteins (p65, IκBα, p-p38):

-

After treatment and stimulation, lyse the cells to extract total protein.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for total and phosphorylated forms of p65, IκBα, and p38.

-

Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands. This will allow for the assessment of the activation state of the NF-κB and MAPK pathways.

Antioxidant Activity Assays

These protocols are used to determine the free radical scavenging capacity of the test compound.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

Prepare a stock solution of DPPH in methanol.

-

In a 96-well plate, add various concentrations of this compound to the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.[8]

-

Measure the absorbance at 517 nm.[8] A decrease in absorbance indicates radical scavenging activity.

-

Calculate the percentage of inhibition and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).[5]

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

-

Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ solution with methanol to obtain an absorbance of ~0.7 at 734 nm.

-

Add various concentrations of this compound to the diluted ABTS•+ solution.

-

After a short incubation period (e.g., 6 minutes), measure the absorbance at 734 nm.[5]

-

Calculate the percentage of inhibition and determine the IC₅₀ value.[5]

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Inferred Anti-inflammatory Signaling Pathway of this compound.

Caption: Workflow for In Vitro Anti-inflammatory Assays.

Caption: Workflow for Antioxidant Capacity Assays.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently limited, the extensive research on its parent compound, hyperin, provides a strong foundation for predicting its biological activities. The acetylation at the 6'' position may influence its bioavailability and potency, a hypothesis that warrants further investigation. The primary mechanisms are likely to involve the inhibition of key inflammatory signaling pathways, NF-κB and p38 MAPK, and the exertion of potent antioxidant effects through free radical scavenging. The experimental protocols and data presented in this guide offer a comprehensive framework for researchers to systematically investigate and validate the therapeutic potential of this compound. Future studies should focus on direct evaluations of this compound to confirm these inferred mechanisms and to elucidate any unique properties conferred by its acetyl group.

References

- 1. Hyperoside inhibits lipopolysaccharide-induced inflammatory responses in microglial cells via p38 and NFκB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory activity of hyperoside through the suppression of nuclear factor-κB activation in mouse peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Spectrometric Characterization of 6”-Acetylhyperin and its Analogs: A Technical Guide

Introduction

6”-Acetylhyperin is a flavonoid glycoside that has garnered interest within the scientific community for its potential biological activities. As with many natural products, a thorough structural elucidation is paramount for its development as a potential therapeutic agent. This technical guide provides an in-depth overview of the spectroscopic and spectrometric data pertinent to 6”-Acetylhyperin. Due to the limited availability of specific experimental data for 6”-Acetylhyperin, this guide will utilize the closely related and well-documented analog, Quercetin-3-O-(6''-acetyl)-glucoside, as a representative example for detailed spectroscopic analysis. The methodologies and expected data patterns are highly transferable to 6”-Acetylhyperin.

Data Presentation

The structural similarity between 6”-Acetylhyperin (Quercetin-3-O-(6''-acetyl)-galactoside) and its glucose analog allows for a reliable estimation of its spectroscopic characteristics. The primary difference lies in the stereochemistry of the C-4' hydroxyl group on the sugar moiety, which results in minor shifts in the NMR spectrum.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Quercetin-3-O-(6''-acetyl)-glucoside in Methanol-d4 (CD3OD) [1]

| Position | ¹³C Chemical Shift (δC, ppm) | ¹H Chemical Shift (δH, ppm, Multiplicity, J in Hz) |

| Quercetin Moiety | ||

| 2 | 158.5 | - |

| 3 | 135.0 | - |

| 4 | 179.0 | - |

| 5 | 163.0 | - |

| 6 | 99.8 | 6.20 (d, 2.0) |

| 7 | 166.0 | - |

| 8 | 94.7 | 6.40 (d, 2.0) |

| 9 | 159.0 | - |

| 10 | 105.5 | - |

| 1' | 123.0 | - |

| 2' | 116.0 | 7.70 (d, 2.2) |

| 3' | 145.8 | - |

| 4' | 149.8 | - |

| 5' | 117.5 | 6.90 (d, 8.5) |

| 6' | 123.5 | 7.60 (dd, 8.5, 2.2) |

| Glucose Moiety | ||

| 1'' | 104.5 | 5.25 (d, 7.5) |

| 2'' | 75.5 | 3.55 (m) |

| 3'' | 78.0 | 3.50 (m) |

| 4'' | 71.5 | 3.45 (m) |

| 5'' | 75.0 | 3.70 (m) |

| 6''a | 64.5 | 4.30 (dd, 12.0, 5.5) |

| 6''b | 4.20 (dd, 12.0, 2.0) | |

| Acetyl Moiety | ||

| CO | 172.5 | - |

| CH₃ | 21.0 | 2.05 (s) |

Table 2: Mass Spectrometry Data for 6”-Acetylhyperin

| Parameter | Value | Source |

| Molecular Formula | C₂₇H₂₈O₁₇ | Predicted |

| Molecular Weight | 628.5 g/mol | Predicted |

| ESI-MS [M+H]⁺ | m/z 629.1 | Predicted |

| ESI-MS [M-H]⁻ | m/z 627.1 | Predicted |

Experimental Protocols

The following protocols provide a general framework for the isolation and spectroscopic analysis of acetylated flavonoid glycosides from plant sources.[1]

Isolation and Purification of Acetylated Flavonoid Glycosides

-

Extraction :

-

Air-dried and powdered plant material is extracted with methanol or ethanol at room temperature for 24-48 hours.

-

The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.[1]

-

-

Fractionation :

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

-

Fractions are monitored by thin-layer chromatography (TLC) to identify those containing the target compounds, which are typically found in the ethyl acetate and n-butanol fractions.[1]

-

-

Chromatographic Purification :

-

The enriched fraction is subjected to column chromatography on silica gel or a polymeric resin.

-

Elution is performed with a solvent gradient of increasing polarity (e.g., chloroform-methanol or ethyl acetate-methanol).

-

Fractions containing the compound of interest are combined and may be further purified by preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.[1]

-

NMR Spectroscopic Analysis

-

Sample Preparation :

-

Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Methanol-d₄ or DMSO-d₆) in a 5 mm NMR tube.[1]

-

-

Data Acquisition :

-

Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR : A standard 1D proton spectrum is acquired with a spectral width of approximately 12-16 ppm.

-

¹³C NMR : A proton-decoupled carbon spectrum is acquired with a spectral width of about 0-200 ppm. A greater number of scans is typically required due to the low natural abundance of ¹³C.[1]

-

2D NMR : Standard pulse sequences are used to acquire COSY, HSQC, and HMBC spectra to establish proton-proton and proton-carbon correlations, which are crucial for unambiguous signal assignment.[1]

-

-

Data Processing :

-

The acquired data is processed using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

-

Chemical shifts are referenced to the residual solvent signal.[1]

-

Mass Spectrometric Analysis

-

Sample Preparation :

-

A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) compatible with the ionization source.

-

-

Data Acquisition :

-

High-resolution mass spectrometry (HRMS) is typically performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Data is acquired in both positive and negative ion modes to obtain the protonated [M+H]⁺ and deprotonated [M-H]⁻ molecular ions, respectively.

-

Tandem mass spectrometry (MS/MS) experiments are conducted to induce fragmentation of the molecular ion, providing valuable structural information about the aglycone and sugar moieties.

-

-

Data Analysis :

-

The accurate mass measurements from HRMS are used to determine the elemental composition of the molecular ion.

-

The fragmentation pattern observed in the MS/MS spectra is analyzed to confirm the structure of the compound. The loss of the sugar moiety and characteristic fragments from the quercetin aglycone are key diagnostic features.

-

Visualizations

The following diagrams illustrate the general workflow for the isolation and analysis of acetylated flavonoid glycosides.

References

In Silico Modeling of 6''-Acetylhyperin Receptor Binding: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Natural products, particularly flavonoids like 6''-Acetylhyperin, represent a vast reservoir of potential therapeutic agents. Understanding the molecular interactions between these compounds and their biological targets is paramount in modern drug discovery. This technical guide provides an in-depth overview of the core in silico methodologies employed to model the receptor binding of this compound. It offers detailed experimental protocols for key computational techniques, including molecular docking, molecular dynamics simulations, and binding free energy calculations. Furthermore, this document presents a framework for data interpretation and visualization to facilitate the rational design of novel therapeutics based on this promising flavonoid scaffold.

Introduction to this compound and In Silico Modeling

This compound is a flavonoid, a class of polyphenolic compounds widely found in plants.[1] Flavonoids are known for a broad spectrum of biological activities, including antioxidant, anti-inflammatory, antiviral, and anticancer properties.[2][3] The therapeutic effects of these natural products are largely dependent on their interactions with specific biological targets such as proteins and nucleic acids.[4]

In silico modeling has emerged as an indispensable tool in drug discovery, offering a rapid and cost-effective means to investigate and predict the interactions between small molecules and their macromolecular targets.[5][6] By simulating these interactions at an atomic level, researchers can elucidate mechanisms of action, predict binding affinities, and identify key residues involved in the binding process. This computational approach significantly accelerates the hit-to-lead optimization phase in drug development.[5]

Identifying Potential Protein Targets

A critical first step in modeling the receptor binding of this compound is the identification of its potential protein targets. Given the limited specific research on this particular compound, a multi-pronged approach is recommended.

-

Literature-Based Inference: The broader family of flavonoids has been shown to interact with a wide array of protein targets, including:

-

Computational Target Prediction:

-

Reverse Docking: This technique involves docking this compound against a large library of known protein structures to identify potential binding partners.

-

Pharmacophore-Based Screening: A 3D pharmacophore model can be generated from the structure of this compound and used to search databases of protein structures for complementary binding sites.

-

A general workflow for identifying and validating potential targets is illustrated below.

Core In Silico Methodologies and Protocols

This section details the standard computational workflow for investigating the binding of this compound to a putative protein target.

Protein and Ligand Preparation

Accurate preparation of both the protein receptor and the ligand is crucial for obtaining meaningful results.

Protocol: Protein Preparation

-

Structure Retrieval: Obtain the 3D structure of the target protein from the RCSB Protein Data Bank (PDB). If an experimental structure is unavailable, a homology model can be built using servers like SWISS-MODEL.

-

Preprocessing: Using software like Schrödinger's Protein Preparation Wizard or AutoDockTools, perform the following steps:

-

Remove crystallographic water molecules.

-

Add hydrogen atoms.

-

Assign correct bond orders.

-

Fill in missing side chains and loops.

-

Determine the protonation states of ionizable residues at a physiological pH.

-

-

Minimization: Perform a restrained energy minimization of the structure using a force field (e.g., OPLS4, CHARMM) to relieve any steric clashes. The heavy atoms are typically restrained to a root-mean-square deviation (RMSD) of 0.30 Å to maintain the backbone conformation.[10]

Protocol: Ligand Preparation

-

Structure Generation: Obtain the 2D structure of this compound and convert it to a 3D conformation.

-

Ligand Refinement: Use a tool like Schrödinger's LigPrep to:

-

Generate possible ionization states at a target pH range.

-

Generate tautomers and stereoisomers.

-

Perform a geometry optimization using a suitable force field.

-

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[3]

Protocol: Molecular Docking using Glide

-

Grid Generation: Define the binding site on the receptor by generating a receptor grid. This grid box should encompass the active site where the ligand is expected to bind.

-

Docking Execution: Dock the prepared this compound structure into the receptor grid using a docking program like Glide. It is advisable to use different precision modes (e.g., Standard Precision followed by Extra Precision) for a balance of speed and accuracy.

-

Pose Analysis: Analyze the resulting docking poses based on their docking scores (e.g., GlideScore). The top-scoring poses are visually inspected to assess the key interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the receptor's active site residues.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time.

Protocol: MD Simulation using Desmond or GROMACS

-

System Setup: The top-ranked docked complex is placed in a periodic boundary box (e.g., orthorhombic) and solvated with an explicit water model (e.g., TIP3P).

-

Ionization and Neutralization: Add counter-ions (e.g., Na+, Cl-) to neutralize the system and mimic physiological salt concentrations.

-

Equilibration: The system is subjected to a series of minimization and equilibration steps. This typically involves a short simulation with restraints on the protein and ligand to allow the solvent to relax, followed by a gradual heating of the system to the target temperature (e.g., 300 K) and pressure (e.g., 1 atm).

-

Production Run: A production MD run is performed for a duration sufficient to observe the stability of the complex (typically 50-100 ns). Trajectories (atomic coordinates over time) are saved at regular intervals.

-

Trajectory Analysis: Analyze the trajectory to calculate:

-

Root-Mean-Square Deviation (RMSD): To assess the structural stability of the protein backbone and the ligand's position.

-

Root-Mean-Square Fluctuation (RMSF): To identify flexible regions of the protein.

-

Protein-Ligand Interactions: To monitor the persistence of key interactions over the simulation time.

-

Binding Free Energy Calculations

These calculations provide a more accurate estimation of binding affinity compared to docking scores by considering solvation effects and entropic contributions.

Protocol: MM/GBSA Calculation

-

Snapshot Extraction: Extract frames from the stable portion of the MD simulation trajectory.

-

Energy Calculation: For each frame, calculate the free energy of the complex, the protein, and the ligand using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method.

-

Binding Free Energy (ΔG_bind): The binding free energy is calculated using the following equation: ΔG_bind = G_complex - (G_receptor + G_ligand)

Data Presentation and Interpretation

Quantitative data from in silico studies should be presented clearly to allow for straightforward comparison and interpretation.

Table 1: Example Molecular Docking and MM/GBSA Results for Flavonoids against a Putative Kinase Target

| Compound | Docking Score (kcal/mol) | Predicted Ki (nM) | ΔG_bind (MM/GBSA) (kcal/mol) | Key Interacting Residues |

| This compound | -10.1 | 85.2 | -65.7 ± 4.2 | Asp145, Lys72, Leu130 |

| Quercetin[11] | -8.2 | 890.1 | -52.1 ± 5.1 | Asp145, Met128 |

| Naringin[11] | -9.8 | 120.5 | -61.3 ± 3.9 | Asp145, Lys72, Phe144 |

| Control Inhibitor | -11.5 | 25.6 | -72.4 ± 3.5 | Asp145, Lys72, Val55 |

Table 2: Example MD Simulation Stability Metrics (100 ns Simulation)

| System | Average Protein RMSD (Å) | Average Ligand RMSD (Å) |

| Apo-Protein | 1.8 ± 0.3 | N/A |

| Protein-6''-Acetylhyperin | 2.1 ± 0.4 | 1.5 ± 0.5 |

| Protein-Control Inhibitor | 1.9 ± 0.2 | 0.9 ± 0.3 |

Table 3: Example Predicted ADMET Properties for this compound

| Property | Predicted Value | Recommended Range |

| Molecular Weight ( g/mol ) | 506.45 | < 500 |

| LogP (Octanol/Water) | 1.85 | -0.4 to 5.6 |

| H-bond Donors | 8 | ≤ 5 |

| H-bond Acceptors | 12 | ≤ 10 |

| Blood-Brain Barrier Permeability | Low | N/A |

| AMES Toxicity | Non-mutagenic | N/A |

Visualizing Signaling Pathways

If this compound is predicted to bind to a receptor in a known signaling pathway, visualizing this pathway can provide crucial context for its potential mechanism of action. Below is a generic representation of a G protein-coupled receptor (GPCR) signaling cascade, a common target for natural products.

Conclusion and Future Directions

The in silico methodologies outlined in this guide provide a robust framework for investigating the receptor binding of this compound. Through a systematic application of molecular docking, MD simulations, and free energy calculations, researchers can generate testable hypotheses regarding its molecular targets and mechanism of action. The quantitative data derived from these studies, when presented clearly, can guide further experimental validation, including in vitro binding assays and cell-based functional studies. As computational power and algorithmic accuracy continue to improve, these techniques will play an increasingly integral role in unlocking the therapeutic potential of natural products like this compound.

References

- 1. gabinetakupunktury.warszawa.pl [gabinetakupunktury.warszawa.pl]

- 2. In silico analysis of the interactions of certain flavonoids with the receptor-binding domain of 2019 novel coronavirus and cellular proteases and their pharmacokinetic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Biological target - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Natural Product-Drug Interaction Analysis - Creative Proteomics [iaanalysis.com]

- 7. Predicted 3D structure for the human β2 adrenergic receptor and its binding site for agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. plantaedb.com [plantaedb.com]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. In silico evaluation of flavonoids as effective antiviral agents on the spike glycoprotein of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Cytotoxicity Screening of 6''-Acetylhyperin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary cytotoxicity screening of 6''-Acetylhyperin, a natural phenolic compound. The document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key experimental workflows and potential signaling pathways to support further research and development in oncology.

Data Presentation

The current publicly available data on the cytotoxicity of this compound is summarized below. This data originates from a study by Zhang et al. and has been cited by chemical suppliers.

| Compound | Cell Line | Cell Type | Incubation Time (hours) | Cytotoxicity Assay | IC50 (µM) | Reference |

| This compound | J774.2 | BALB/c mouse macrophage | 72 | Trypan Blue Assay | 61.32 | [1] |

Experimental Protocols

A detailed methodology for the trypan blue-based cytotoxicity assay, as indicated in the available data, is provided below. This protocol is a standard procedure for assessing cell viability.

Trypan Blue Exclusion Assay for Cytotoxicity Screening

1. Principle: The trypan blue exclusion assay is a method used to differentiate viable from non-viable cells. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.

2. Materials:

-

This compound stock solution (in a suitable solvent like DMSO)

-

J774.2 cells

-

Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA (for adherent cells, though J774.2 can be semi-adherent)

-

Trypan Blue solution (0.4%)

-

Hemocytometer or automated cell counter

-

Microscope

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

3. Procedure:

-

Cell Seeding:

-

Culture J774.2 cells in complete culture medium to about 80% confluency.

-

Harvest the cells and perform a cell count.

-

Seed the cells into 96-well plates at a density of approximately 5 x 10^4 cells/well in 100 µL of complete culture medium.

-

Incubate the plates for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve the desired final concentrations.

-

Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a positive control (a known cytotoxic agent).

-

After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.

-

Incubate the plates for 72 hours in a CO2 incubator.

-

-

Cell Viability Assessment:

-

After the 72-hour incubation period, gently collect the cell suspension from each well. For adherent portions of J774.2 cells, a brief treatment with trypsin-EDTA may be necessary.

-

Transfer the cell suspension to a microcentrifuge tube.

-

Mix an aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution (e.g., 10 µL of cell suspension + 10 µL of trypan blue).

-

Incubate for 1-2 minutes at room temperature.

-

Load the mixture onto a hemocytometer.

-

Under a microscope, count the number of viable (unstained) and non-viable (blue) cells in the central grid of the hemocytometer.

-

Calculate the percentage of viable cells using the following formula:

-

% Viability = (Number of viable cells / Total number of cells) x 100

-

-

-

Data Analysis:

-

Plot the percentage of cell viability against the concentration of this compound.

-

Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, using a suitable software with a dose-response curve fitting model.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a preliminary cytotoxicity screening using the trypan blue assay.

Potential Signaling Pathway: Intrinsic Apoptosis

While the specific mechanism of action for this compound has not been elucidated, many cytotoxic compounds induce cell death through apoptosis. The following diagram illustrates a generalized intrinsic apoptosis pathway, which is a common mechanism for anticancer agents. Note: This is a hypothetical pathway and has not been experimentally confirmed for this compound.

References

The Role of 6''-Acetylhyperin in Plant Secondary Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6''-Acetylhyperin is a naturally occurring flavonol glycoside, a class of secondary metabolites widely distributed in the plant kingdom. As an acetylated derivative of hyperin (quercetin-3-O-galactoside), this compound exhibits modified physicochemical properties that may influence its biological activity and role within the plant. This technical guide provides a comprehensive overview of this compound, focusing on its biosynthesis, isolation, and known biological activities, with a particular emphasis on its function in plant secondary metabolism.

Biosynthesis and Chemical Profile

This compound, systematically named quercetin 3-O-(6''-O-acetyl)-β-D-galactopyranoside, originates from the phenylpropanoid pathway, a major route for the biosynthesis of flavonoids and other phenolic compounds in plants.[1] The formation of this complex molecule involves several key enzymatic steps:

-

Chalcone Synthase (CHS): This enzyme catalyzes the initial condensation reaction that forms the basic C15 flavonoid skeleton.

-

Flavonoid Glycosyltransferases (FGTs): These enzymes are responsible for the attachment of sugar moieties, in this case, a galactose molecule, to the flavonoid aglycone (quercetin).

-

Acetyltransferases: A specific acetyltransferase catalyzes the final step, the addition of an acetyl group to the 6''-hydroxyl position of the galactose sugar.

The acetylation of the sugar moiety is a significant modification that can alter the compound's solubility, stability, and interaction with cellular targets.[1]

Chemical Structure:

-

Formula: C₂₃H₂₂O₁₃

-

Molecular Weight: 506.41 g/mol

-

Core Structure: A quercetin aglycone linked to a 6''-O-acetylated galactopyranoside at the 3-hydroxyl position.

Occurrence in the Plant Kingdom

This compound has been identified in several plant species, suggesting its role may be conserved across different plant families. Notable sources include:

-

Nymphaea odorata (American white waterlily)[2]

-

Potentilla indica (Mock strawberry)

-

Vicia faba (Faba bean)

The presence of this compound in these diverse species highlights its potential importance in plant adaptation and defense.

Biological Activity and Quantitative Data

While research specifically on this compound is limited, preliminary studies and the activities of structurally related acetylated flavonoids suggest a range of biological effects. Acetylation can enhance the bioactivity and stability of flavonoids.

The most specific quantitative data available for this compound is its cytotoxic activity.

| Cell Line | Assay | Activity (IC₅₀) | Reference |

| J774.2 (murine macrophage) | Cytotoxicity | 61.32 μM | [2] |

Role in Plant Secondary Metabolism

Plant secondary metabolites are crucial for the interaction of plants with their environment. Flavonoids, including this compound, play a significant role in various physiological processes:

-

Defense against Herbivores and Pathogens: Flavonoids can act as deterrents to herbivores and possess antimicrobial properties. The acetylation of flavonoids may enhance their stability and lipophilicity, potentially increasing their efficacy as defense compounds.[1]

-

UV Protection: Flavonoids accumulate in the epidermal layers of leaves and flowers, where they absorb UV-B radiation, thus protecting the plant from DNA damage.

-

Signaling: Flavonoids can act as signaling molecules in plant-microbe interactions, such as the establishment of symbiotic relationships with nitrogen-fixing bacteria. While no specific signaling pathway has been directly attributed to this compound, the general role of flavonoids in modulating plant hormone signaling, such as auxin transport, is well-established.

The acetylation of hyperin to form this compound is likely a strategic modification to enhance its function in these roles. For instance, increased lipophilicity could improve its transport across cellular membranes to sites of action or enhance its toxicity to pathogens.

Experimental Protocols

General Protocol for the Isolation and Purification of Acetylated Flavonol Glycosides

1. Extraction:

-

Air-dry and powder the plant material (e.g., leaves of Nymphaea odorata).

-

Extract the powdered material with 80% methanol or ethanol at room temperature with continuous stirring for 24-48 hours.

-

Filter the extract and concentrate it under reduced pressure to obtain a crude extract.

2. Fractionation:

-

Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Acetylated flavonol glycosides are typically found in the ethyl acetate or n-butanol fractions.

-

Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., ethyl acetate:formic acid:water) and visualize under UV light (254 nm and 365 nm) and/or by spraying with a revealing agent (e.g., natural product-polyethylene glycol reagent).

3. Chromatographic Purification:

-

Subject the flavonoid-rich fraction to column chromatography on silica gel or a polymeric resin (e.g., Diaion HP-20).

-

Elute the column with a gradient of increasing polarity, for example, a mixture of chloroform and methanol or ethyl acetate and methanol.

-

Collect the fractions and monitor by TLC to pool similar fractions.

-

Further purify the pooled fractions containing the target compound using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a mobile phase gradient of acetonitrile and water (often with a small percentage of formic acid or acetic acid to improve peak shape).

4. Structure Elucidation:

-

The structure of the purified compound can be elucidated using spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR): 1H-NMR and 13C-NMR spectroscopy to determine the chemical structure, including the position of the acetyl group and the sugar linkages.

-

Signaling Pathways and Logical Relationships

While a specific signaling pathway for this compound in plants has not been elucidated, its biosynthesis and potential roles can be represented in logical diagrams.

Caption: Biosynthetic pathway of this compound.

Caption: Experimental workflow for the isolation of this compound.

Conclusion

This compound is a fascinating, yet understudied, plant secondary metabolite. Its acetylated structure suggests a potential for enhanced biological activity and stability compared to its non-acetylated precursor, hyperin. The available data on its cytotoxicity warrants further investigation into its pharmacological potential. For plant biologists, understanding the precise role of acetylation in modifying the function of flavonoids in plant defense and signaling remains a promising area of research. Future studies should focus on elucidating the specific signaling pathways modulated by this compound and quantifying its effects in various biological systems.

References

Methodological & Application

Quantitative Analysis of 6''-Acetylhyperin via High-Performance Liquid Chromatography: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantitative analysis of 6''-Acetylhyperin using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are intended for researchers, scientists, and professionals in drug development who require a precise and reliable method for the quantification of this flavonoid glycoside in various matrices, including plant extracts and pharmaceutical formulations.

Introduction

This compound, an acetylated derivative of hyperoside (quercetin-3-O-galactoside), is a flavonoid of interest found in certain medicinal plants, notably from the Hypericum genus. Its quantification is crucial for the quality control of herbal raw materials, standardization of extracts, and in pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely used analytical technique for the separation, identification, and quantification of such phenolic compounds due to its high resolution, sensitivity, and reproducibility.

This application note describes a validated reversed-phase HPLC (RP-HPLC) method for the accurate determination of this compound. The protocol includes details on sample and standard preparation, chromatographic conditions, and method validation parameters.

Experimental Protocols

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector is suitable.

-

Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for optimal separation.

-

Chemicals and Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (analytical grade)

-

Ultrapure water

-

This compound reference standard (purity ≥ 98%)

-

Plant material or extract containing this compound

-

Preparation of Standard Solutions

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.

Sample Preparation (from Plant Material)

-

Extraction: Accurately weigh approximately 1.0 g of the dried and powdered plant material.

-

Add 50 mL of 80% methanol to the sample.

-

Perform ultrasonication for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Collect the supernatant. Repeat the extraction process on the residue twice more.

-

Combine the supernatants and evaporate to dryness under reduced pressure.

-

Purification (Optional, if matrix interference is high): The dried extract can be further purified using solid-phase extraction (SPE) with a C18 cartridge to remove interfering substances.

-

Final Sample Solution: Dissolve the dried extract in a known volume of methanol (e.g., 5 mL) and filter through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Chromatographic Conditions

The following HPLC parameters are recommended for the analysis of this compound. Optimization may be required based on the specific HPLC system and column used.

| Parameter | Recommended Condition |

| Column | C18 reversed-phase, 4.6 x 250 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient Elution | 0-10 min: 15-25% B10-25 min: 25-40% B25-30 min: 40-15% B30-35 min: 15% B (re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 254 nm and 350 nm (Diode Array Detector) |

Data Presentation and Method Validation

A validated HPLC method ensures the reliability, accuracy, and precision of the quantitative results. The following tables summarize the key validation parameters for this analytical method.

Linearity and Range

The linearity of the method is determined by injecting the working standard solutions at different concentrations and constructing a calibration curve by plotting the peak area against the concentration.

| Analyte | Linear Range (µg/mL) | Regression Equation | Correlation Coefficient (r²) |

| This compound | 1 - 100 | y = mx + c | ≥ 0.999 |

y represents the peak area, x represents the concentration, m is the slope, and c is the y-intercept.

Precision

Precision is assessed by performing repeated injections of a standard solution at different concentration levels on the same day (intra-day precision) and on different days (inter-day precision). The results are expressed as the Relative Standard Deviation (%RSD).

| Analyte | Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |

| This compound | 5 | < 2.0% | < 2.0% |

| 25 | < 2.0% | < 2.0% | |

| 75 | < 2.0% | < 2.0% |

Accuracy (Recovery)

The accuracy of the method is evaluated by spiking a known amount of the this compound standard into a sample matrix and calculating the percentage recovery.

| Analyte | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |

| This compound | 10 | Mean of 3 replicates | 98 - 102% |

| 50 | Mean of 3 replicates | 98 - 102% | |

| 80 | Mean of 3 replicates | 98 - 102% |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD is the lowest concentration of the analyte that can be detected, while LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.

| Analyte | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |

| This compound | ~0.1 | ~0.3 |

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for the quantitative analysis of this compound using HPLC.

Conclusion

The HPLC method described in this application note is demonstrated to be simple, accurate, precise, and reliable for the quantitative determination of this compound. This protocol can be effectively implemented in quality control laboratories for the standardization of herbal products and in research settings for various analytical purposes. The provided validation data confirms that the method is suitable for its intended use.

Synthesis of 6''-Acetylhyperin for Research Applications: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

6''-Acetylhyperin, an acetylated derivative of the flavonoid glycoside hyperin, is a compound of interest for research in drug discovery and development due to its potential biological activities. Acetylation of the parent compound can enhance its lipophilicity and metabolic stability, potentially leading to improved bioavailability and efficacy. This document provides detailed application notes and experimental protocols for the regioselective synthesis, purification, and characterization of this compound. Furthermore, it outlines protocols for evaluating its potential anti-inflammatory and neuroprotective effects, providing a framework for its investigation in preclinical research.

Introduction

Flavonoids are a large class of polyphenolic compounds ubiquitously found in plants, known for their diverse pharmacological properties. Hyperin (Quercetin-3-O-galactoside) is a flavonoid glycoside with reported antioxidant, anti-inflammatory, and neuroprotective activities. Chemical modification of flavonoids, such as acetylation, is a strategy employed to improve their physicochemical properties and biological activities. The addition of an acetyl group to the 6''-hydroxyl position of the galactose moiety in hyperin yields this compound. This modification is expected to increase the compound's lipophilicity, which may enhance its ability to cross cell membranes and improve its overall pharmacokinetic profile.

While total chemical synthesis of this compound is challenging due to the difficulty of achieving regioselective acetylation, enzymatic synthesis offers a highly specific and efficient alternative. This protocol details a lipase-catalyzed approach for the synthesis of this compound, its subsequent purification, and methods for its preliminary biological evaluation.

Synthesis of this compound

The synthesis of this compound from its parent compound, hyperin, is most effectively and selectively achieved through an enzymatic approach. Lipases, particularly Candida antarctica lipase B (CALB), have demonstrated high regioselectivity for the primary hydroxyl group on the sugar moiety of flavonoid glycosides.

Experimental Protocol: Enzymatic Synthesis of this compound

1. Materials:

-

Hyperin (Quercetin-3-O-galactoside)

-

Immobilized Candida antarctica lipase B (CALB, e.g., Novozym® 435)

-

Vinyl acetate (acyl donor)

-

Anhydrous acetone or 2-methyl-2-butanol (tert-amyl alcohol)

-

Molecular sieves (3 Å), activated

-

Argon or Nitrogen gas

-

Reaction vessel (e.g., round-bottom flask)

-

Magnetic stirrer and heating mantle/oil bath

-

TLC plates (silica gel 60 F254) and developing chamber

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) system

2. Procedure:

-

Dry the reaction vessel and magnetic stir bar in an oven at 110 °C for at least 2 hours and cool under a stream of inert gas (argon or nitrogen).

-

To the reaction vessel, add hyperin (1 equivalent) and activated molecular sieves (approximately 100 mg per mmol of hyperin).

-

Add anhydrous acetone or 2-methyl-2-butanol to dissolve the hyperin. The volume should be sufficient to ensure complete dissolution (e.g., 10-20 mL per 100 mg of hyperin).

-

Add vinyl acetate to the reaction mixture. A molar excess (e.g., 3-10 equivalents) is typically used to drive the reaction forward.

-

Add immobilized CALB to the mixture (e.g., 10-50 mg per 100 mg of hyperin).

-

Seal the reaction vessel and stir the mixture at a controlled temperature (e.g., 40-50 °C).

-